5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione
Description
Core Hydantoin Ring System Analysis
The foundational hydantoin scaffold (imidazolidine-2,4-dione) consists of a five-membered heterocycle containing two amide functionalities at positions 2 and 4. X-ray diffraction studies of unsubstituted hydantoin reveal nearly equivalent carbonyl bond lengths (C2=O2: 1.221 Å, C4=O4: 1.211 Å) despite differing electronic environments. Ab initio molecular orbital calculations demonstrate asymmetric Löwdin charge distribution, with O2 acquiring greater negative charge (-0.382 vs. -0.348 for O4) due to resonance stabilization from adjacent NH groups.
The central hydantoin ring in 5,5-bis((phenylmethoxy)methyl)-2,4-imidazolidinedione exhibits characteristic bond parameters:
| Bond Type | Calculated Length (Å) | Experimental Range (Å)* |
|---|---|---|
| N1-C2 | 1.356 | 1.342–1.356 |
| C2-N3 | 1.391 | 1.362–1.393 |
| N3-C4 | 1.367 | 1.362–1.393 |
*Data aggregated from 50 hydantoin derivatives
Ring puckering analysis shows a slight envelope conformation (ΔC5 = 0.12 Å) induced by steric interactions between the C5 substituents and adjacent carbonyl groups.
Substituent Configuration at C5 Position
The C5 position bears twin (phenylmethoxy)methyl groups arranged in a geminal configuration. X-ray crystallography of analogous 5,5-disubstituted hydantoins reveals:
- Bond Angles : C5-O-CH2-Ph dihedral angles average 112°±3° due to minimized steric clash between aromatic rings
- Electron Distribution : Methoxy oxygen atoms exhibit partial negative charge (δ⁻ = -0.28), creating electron-rich domains detectable through electrostatic potential mapping
- Conformational Restriction : Rotation about the C5-CH2 bond is constrained (energy barrier = 8.7 kcal/mol), favoring anti-periplanar arrangements of substituents
Comparative SMILES analysis highlights the stereoelectronic effects of substitution:
C1=CC=C(C=C1)COCC2(C(=O)NC(=O)N2)COCC3=CC=CC=C3
The bis-ether linkage creates a electron-donating para effect, reducing hydantoin ring acidity compared to 5,5-diphenyl analogs (ΔpKa ≈ 1.2).
Properties
CAS No. |
142979-78-0 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,5-bis(phenylmethoxymethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
InChI Key |
BVULNKMEGFNTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2(C(=O)NC(=O)N2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5di-BzOMe hydantoin can be achieved through various methods. One common approach involves the tandem α-amination and α-arylation of silyl ketene acetals. This method uses silver-catalyzed addition to the N-N bond of an azocarboxamide, generating a N-amino-N’-aryl urea derivative of a substituted aminoester. The ester enolate formed undergoes arylation by intramolecular migration of an aryl ring to the α-position of the ester, followed by ring closure to form the hydantoin .
Another method is the Bucherer–Bergs reaction, which is a multicomponent reaction involving the heating of an aldehyde or ketone in aqueous ethanol with potassium (or sodium) cyanide and ammonium carbonate. This reaction produces 5,5-disubstituted hydantoins, including 5,5di-BzOMe hydantoin .
Chemical Reactions Analysis
5,5di-BzOMe hydantoin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione, with the molecular formula , features a unique structure that contributes to its biological activity. The imidazolidinedione core is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Antimicrobial Applications
The compound has been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
-
Case Study: Antibacterial Activity
In a study assessing various derivatives of imidazolidinedione compounds, 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens . - Table 1: Antimicrobial Activity of 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 10 |
| Escherichia coli | Gram-negative | 15 |
| Candida albicans | Fungal | 12 |
Anticancer Applications
The anticancer potential of 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
-
Case Study: Cytotoxic Effects
In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated that the compound was more effective than some established chemotherapeutic agents . - Table 2: Cytotoxicity Profile of 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 7.5 | Standard: Doxorubicin (10 µM) |
| HepG2 | 6.8 | Standard: Sorafenib (8 µM) |
Mechanism of Action
The mechanism of action of 5,5di-BzOMe hydantoin involves its interaction with molecular targets such as voltage-gated sodium channels. The compound can inhibit these channels, leading to its potential anticonvulsant activity. The blockade of sodium channels prevents the propagation of action potentials, thereby reducing neuronal excitability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione with structurally and functionally related 5,5-disubstituted hydantoins, based on substituents, molecular properties, and applications:
Structural and Functional Insights
- Substituent Effects: Phenytoin (5,5-diphenyl): The phenyl groups enhance lipophilicity, aiding blood-brain barrier penetration for neurological applications . 5,5-Dimethyl derivatives: Methyl groups reduce steric hindrance, making these compounds suitable for industrial crosslinking reactions . Brominated analogs (e.g., 5,5-bis(4-bromophenyl)): Bromine atoms may improve metabolic stability or serve as handles for further chemical modifications .
Synthetic Routes :
- Phenytoin is synthesized via condensation of benzil with urea under alkaline conditions .
- Anti-HIV hydantoins (e.g., 5,5-bis(mercaptomethyl) derivatives) are prepared via alkylation of thiol precursors .
- Industrial hydantoins (e.g., dimethyl derivatives) often utilize Bucherer-Berg reactions with ketones .
- Pharmacological Activity: Phenytoin and its prodrug fosphenytoin () are cornerstone antiepileptics . Select 5,5-disubstituted hydantoins (e.g., compound 4i in ) exhibit modest anti-HIV activity (IC₅₀ = 53 µM) . Thiazolidinedione analogs demonstrate hypoglycemic and antinociceptive effects .
Biological Activity
5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione belongs to the imidazolidinedione class of compounds, characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The substitution at the 5-position with phenylmethoxy groups enhances its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Anticancer Activity : Studies have shown that derivatives of imidazolidinediones exhibit significant cytotoxic effects against various cancer cell lines. For instance, 5-(4-hydroxyphenyl)-2,4-imidazolidinedione derivatives were found to inhibit the proliferation of cancer cells effectively .
- Antidiabetic Effects : Imidazolidinediones are known to influence glucose metabolism. Research indicates that compounds in this class can enhance insulin sensitivity and may be beneficial in treating type 2 diabetes .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural modifications in 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione could potentially enhance its efficacy against resistant strains .
Anticancer Studies
A study focused on the anticancer properties of imidazolidinedione derivatives indicated that specific substitutions significantly affect their cytotoxicity. For example, compounds with hydrophobic groups showed enhanced activity against breast cancer cell lines (MCF-7) with IC50 values below 20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-hydroxyphenyl)-2,4-imidazolidinedione | MCF-7 | <20 |
| 5-(3-chloro-phenyl)-2,4-imidazolidinedione | A549 | 15 |
Antidiabetic Activity
In clinical trials assessing the efficacy of thiazolidinediones (TZDs), which share structural similarities with imidazolidinediones, significant improvements in glycemic control were observed. For instance, a study reported a mean change in HbA1c of -0.68% for patients treated with TZDs compared to -0.57% for control groups .
| Clinical Trial No. | Population Size | Intervention | Phase | Endpoint |
|---|---|---|---|---|
| NCT00396227 | 2665 | TZD + Metformin | Phase 3 | Change in HbA1c |
The biological activity of 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class can inhibit enzymes involved in glucose metabolism and lipid synthesis.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Basic: What are the recommended synthetic routes for 5,5-Bis((phenylmethoxy)methyl)-2,4-imidazolidinedione, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of substituted imidazolidinediones typically involves condensation reactions between urea derivatives and carbonyl compounds. For analogs with bulky substituents like phenylmethoxy groups, steric effects must be mitigated by using polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures. For example, in related hydantoin derivatives, yields exceeding 75% were achieved using sodium methoxide as a base and methanol as a solvent, with reflux conditions (2–10 hours) . Optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of urea to carbonyl precursor) to account for steric hindrance .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for phenylmethoxy methyl groups (δ ~3.8–4.2 ppm for OCH₂Ph) and the imidazolidinedione core (δ ~5.0–5.5 ppm for NH protons).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750–1700 cm⁻¹) and ether linkages (C-O-C at ~1250–1050 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve steric configurations of bulky substituents, as demonstrated for structurally similar imidazo[4,5-f]phenanthroline derivatives .
Advanced: How can researchers resolve contradictions in reported reactivity data for imidazolidinedione derivatives under nucleophilic conditions?
Methodological Answer:
Discrepancies often arise from solvent polarity and substituent electronic effects. For example, phenylmethoxy groups may shield the carbonyl from nucleophilic attack in nonpolar solvents but enhance reactivity in polar media due to electron-withdrawing effects. Systematic studies should:
- Compare reactivity in solvents of varying polarity (e.g., toluene vs. DMF).
- Use computational tools (DFT) to model charge distribution and identify reactive sites.
- Validate findings with kinetic assays (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Advanced: What environmental fate and toxicity assessment protocols are applicable to this compound?
Methodological Answer:
Follow OECD guidelines for environmental risk assessment:
- Hydrolysis studies : Evaluate stability in aqueous buffers (pH 4–9) at 25–50°C to predict degradation pathways .
- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests to determine EC₅₀ values. For imidazolidinediones, prioritize testing for endocrine disruption potential due to structural similarity to urea-based agrochemicals .
- Bioaccumulation modeling : Calculate logP values (e.g., using XlogP3) to estimate persistence in biotic systems .
Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., angiotensin II receptors) to predict binding affinities. For example, benzimidazole-triazole hybrids showed enhanced activity when bulky substituents occupied hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize synthetic targets .
Basic: What are the best practices for reporting experimental data on this compound in publications?
Methodological Answer:
Adhere to IUPAC standards for reproducibility:
- Thermophysical data : Report melting points with heating rates (e.g., 2°C/min) and purity verification (HPLC ≥95%) .
- Synthetic procedures : Specify solvent drying methods (e.g., molecular sieves for methanol) and inert atmosphere conditions (N₂/Ar) if sensitive to oxidation .
Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?
Methodological Answer:
The phenylmethoxy groups act as radical scavengers, stabilizing the imidazolidinedione core. To validate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
